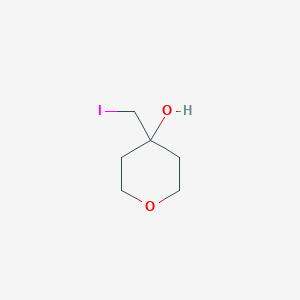

4-(iodomethyl)tetrahydro-2H-pyran-4-ol

Descripción general

Descripción

4-(iodomethyl)tetrahydro-2H-pyran-4-ol is a useful research compound. Its molecular formula is C6H11IO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: CHIO

Molecular Weight: 194.06 g/mol

IUPAC Name: 4-(iodomethyl)tetrahydro-2H-pyran

Boiling Point: 229.1 °C at 760 mmHg

CAS Number: 101691-94-5

The compound features a tetrahydropyran ring with an iodomethyl substituent, which enhances its electrophilic character, making it reactive towards nucleophiles. This property is crucial for its applications in organic synthesis and medicinal chemistry.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives that are valuable in chemical research and development.

Medicinal Chemistry

- Prodrug Development: The hydrolysis of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol can release active pharmaceutical ingredients (APIs), making it useful in designing prodrugs that enhance bioavailability and therapeutic efficacy.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could lead to the development of new antibiotics .

- Anticancer Research: The compound's reactivity has been explored for synthesizing potential anticancer agents, leveraging its ability to form various functional groups through nucleophilic attack.

Case Study 1: Hydrolysis Reactions

Research indicates that under both acidic and basic conditions, this compound can be hydrolyzed to yield chloromethyl tetrahydro-2H-pyran-4-ol and iodomethanol. This transformation is significant for generating compounds with biological activity, as shown in the following table:

| Condition | Product |

|---|---|

| Acidic | Chloromethyl tetrahydro-2H-pyran-4-ol |

| Basic | Chloromethyl tetrahydro-2H-pyran-4-ol |

Case Study 2: Nucleophilic Substitution

In a study focusing on nucleophilic substitution reactions, it was found that the chloromethyl group in derivatives of 4-(iodomethyl)tetrahydro-2H-pyran can be replaced by various nucleophiles such as amines and thiols. This property has been exploited to synthesize novel compounds with potential pharmacological effects .

Propiedades

Fórmula molecular |

C6H11IO2 |

|---|---|

Peso molecular |

242.05 g/mol |

Nombre IUPAC |

4-(iodomethyl)oxan-4-ol |

InChI |

InChI=1S/C6H11IO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2 |

Clave InChI |

DSUQCOWOZPKGRP-UHFFFAOYSA-N |

SMILES canónico |

C1COCCC1(CI)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.